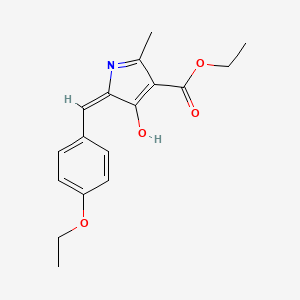
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole), also known as DBN or N,N'-dibenzylidene-1,2-diaminohydrazine, is a heterocyclic compound that has shown potential in various scientific research applications. DBN is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, methanol, and acetone.
Mechanism of Action
The mechanism of action of 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the inhibition of bacterial and fungal growth. 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has several advantages for use in lab experiments, including its low toxicity, its solubility in organic solvents, and its ability to form stable complexes with metal ions. However, 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) also has some limitations, including its limited solubility in water and its tendency to form insoluble aggregates in some solvents.
Future Directions
There are several future directions for research on 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole), including the development of new synthesis methods, the study of its properties as a ligand in metal complex chemistry, and the investigation of its potential as an anticancer, antibacterial, and antifungal agent. Other future directions include the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, the development of new formulations and delivery methods for 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) could improve its effectiveness and expand its potential applications.
In conclusion, 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) and to develop new applications for this compound.
Synthesis Methods
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization techniques. Other synthesis methods include the reaction of 1,2-diaminobenzene with benzylidene derivatives or the reaction of N,N'-dibenzylidenediamine with hydrazine hydrate.
Scientific Research Applications
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has shown potential in various scientific research applications, including its use as a ligand in metal complex chemistry, as a precursor for the synthesis of other heterocyclic compounds, and as a reagent for the determination of trace amounts of metals. 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has also been studied for its antitumor, antibacterial, and antifungal activities.
properties
IUPAC Name |
(E)-bis(1-methylbenzimidazol-2-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)17-15(21)19-20-16-18-12-8-4-6-10-14(12)22(16)2/h3-10H,1-2H3/b20-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXYAMQGCPVXMC-FMQUCBEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/N=N/C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid](/img/structure/B5970145.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)

![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)
![2-[2-(2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5970203.png)


![7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5970229.png)

![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)